molecular formula C11H7ClN4O2 B021272 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one CAS No. 43200-81-3

6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

Cat. No. B021272
CAS RN: 43200-81-3
M. Wt: 262.65 g/mol
InChI Key: FUUXOEKDNNWZTR-UHFFFAOYSA-N
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Patent
US08309723B2

Procedure details

According to the present invention, (R) or (S) Zopiclone is treated with acid selected from acetic acid, formic acid, hydrochloric acid, hydrobromic acid or mixtures thereof; the resulting solution is heated between 50° to 70° C. followed by cooling and diluting with water to give 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydro pyrrolo-[3,4-b]-pyrazine. This intermediate is used for the preparation of Zopiclone by conventional method.
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN1CCN(C([O:10][CH:11]2[N:20]([C:21]3[CH:22]=[CH:23][C:24]([Cl:27])=[CH:25][N:26]=3)[C:18](=[O:19])[C:13]3[N:14]=[CH:15][CH:16]=[N:17][C:12]2=3)=O)CC1.C(O)(=O)C.Cl.Br>O.C(O)=O>[Cl:27][C:24]1[CH:23]=[CH:22][C:21]([N:20]2[CH:18]([OH:19])[C:13]3[C:12](=[N:17][CH:16]=[CH:15][N:14]=3)[C:11]2=[O:10])=[N:26][CH:25]=1

Inputs

Step One
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C(=O)OC2C3=C(N=CC=N3)C(=O)N2C=4C=CC(=CN4)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated with acid
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated between 50° to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.